molecular formula C16H14ClN3O2 B8555106 [2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester

[2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester

Cat. No.: B8555106
M. Wt: 315.75 g/mol
InChI Key: RJHFJGGGPXRMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl N-[2-(2-chlorophenyl)-3H-benzimidazol-5-yl]carbamate

InChI

InChI=1S/C16H14ClN3O2/c1-2-22-16(21)18-10-7-8-13-14(9-10)20-15(19-13)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,21)(H,19,20)

InChI Key

RJHFJGGGPXRMLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A freshly prepared solution of (3,4-diamino-phenyl)-carbamic acid ethyl ester in DMSO (0.2 M, 0.10 mL) was placed in a vial. To it was added 2-chloro-benzaldehyde (0.2 M in toluene, 0.12 mL), followed by FeCl3 (0.02 M in THF, 0.050 mL). The mixture was stirred in open air at ambient temperature overnight. The mixture was then diluted by MeOH and the whole was loaded onto a solid phase extraction (SPE) cartridge that contained strong cation exchange (SCX) (1 g media in 6 mL cartridge, United Chemical Technology). Wash-to-waste (5 mL MeOH) was followed by elute-to-collect (5 mL 20:2:1 ethyl acetate-MeOH-Et3N) and, after evaporation of volatiles, the crude was further purified by silica gel column chromatography to give [2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester: MS (m/z) 315.97 (M+1).
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